N-Boc-4-bromo-3-formyl-7-methoxyindole

Description

Structural Identification and Nomenclature

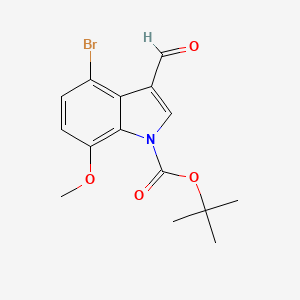

This compound exhibits a complex molecular architecture characterized by the systematic nomenclature tert-butyl 4-bromo-3-formyl-7-methoxy-1H-indole-1-carboxylate. The molecular formula C₁₅H₁₆BrNO₄ corresponds to a molecular weight of 354.20 grams per mole, reflecting the substantial structural complexity achieved through the strategic placement of multiple functional groups. The compound's SMILES notation, CC(C)(C)OC(=O)N1C=C(C=O)C2=C(C=CC(=C21)OC)Br, provides a precise digital representation of its connectivity pattern, illustrating the bicyclic indole core with its characteristic nitrogen-containing five-membered ring fused to a benzene ring.

The systematic name reveals the positional relationships of each substituent group: the tert-butyloxycarbonyl protecting group attached to the nitrogen atom at position 1, the bromine atom positioned at carbon 4, the formyl group at carbon 3, and the methoxy group at carbon 7 of the indole ring system. This nomenclature follows International Union of Pure and Applied Chemistry conventions and provides unambiguous identification of the compound's structure. The compound is also known by alternative names including this compound and 1H-Indole-1-carboxylic acid, 4-bromo-3-formyl-7-methoxy-, 1,1-dimethylethyl ester, demonstrating the various systematic approaches to describing complex organic molecules.

Computational chemistry data reveals significant structural parameters that influence the compound's behavior and reactivity. The topological polar surface area of 57.53 Ų indicates moderate polarity, while the calculated logarithm of the partition coefficient (LogP) of 4.0081 suggests favorable lipophilicity characteristics. The molecule contains five hydrogen bond acceptors and zero hydrogen bond donors, with two rotatable bonds contributing to conformational flexibility. These parameters collectively define the compound's physicochemical profile and influence its potential applications in various chemical transformations.

Historical Context in Indole Chemistry

The development of this compound is deeply rooted in the rich history of indole chemistry, which began with the study of indigo dye in the 19th century. Adolf von Baeyer's pioneering work in 1866, which involved the reduction of oxindole to indole using zinc dust, established the foundation for subsequent indole chemistry developments. The historical progression from natural product isolation to synthetic methodology development created the framework within which complex indole derivatives like this compound could be conceptualized and synthesized.

The evolution of formylation chemistry, particularly through the Vilsmeier-Haack reaction, provided crucial synthetic tools for introducing carbonyl functionalities into indole systems. This reaction, involving the treatment of electron-rich arenes with formamide derivatives and phosphorus oxychloride, became the standard method for indole 3-formylation. Research has demonstrated that this methodology is particularly well-suited for formylation of indole at the 3-position, providing efficient access to 3-formylindole derivatives under mild conditions. Recent advances have extended this chemistry to include catalytic versions that utilize phosphorus(III)/phosphorus(V)═O cycles, enabling the construction of deuterated indole-3-carboxaldehydes with remarkably high deuteration levels exceeding 99%.

The incorporation of protecting groups, particularly the tert-butyloxycarbonyl group, represents another significant advancement in indole chemistry. The development of the Boc protecting group as an acid-labile protecting system for amines revolutionized synthetic organic chemistry by providing a reliable method for temporary protection of nitrogen functionalities. This protecting group can be efficiently installed using di-tert-butyl dicarbonate under various conditions, including aqueous environments with sodium hydroxide or acetonitrile solutions with 4-dimethylaminopyridine. The ability to selectively remove Boc groups using trifluoroacetic acid in dichloromethane or hydrochloric acid in methanol has made this protecting strategy indispensable in complex molecule synthesis.

The strategic introduction of halogen substituents, particularly bromine atoms, into indole systems has provided important synthetic handles for further functionalization through cross-coupling reactions and other organometallic transformations. The development of methodologies for selective bromination of indole rings has enabled access to regioselectively substituted derivatives that serve as valuable synthetic intermediates. When combined with formylation and methoxy substitution, these functionalities create molecules with enhanced synthetic utility and biological activity potential.

Significance of Functional Group Synergy (Boc, Br, CHO, OMe)

The unique combination of functional groups in this compound creates a remarkable synergy that extends far beyond the sum of individual functional contributions. Each substituent group contributes distinct chemical properties while simultaneously influencing the reactivity and behavior of neighboring functionalities through electronic and steric effects. This molecular design exemplifies sophisticated synthetic planning where multiple chemical handles are incorporated to enable diverse transformation pathways.

The tert-butyloxycarbonyl protecting group serves as a critical component that temporarily masks the indole nitrogen while providing stability under various reaction conditions. This protection strategy prevents unwanted side reactions during synthetic manipulations while maintaining the option for selective deprotection when access to the free indole nitrogen becomes necessary. The electron-withdrawing nature of the carbonyl group in the Boc moiety also influences the electronic distribution throughout the indole ring system, affecting the reactivity patterns of other substituents. Sequential treatment with trimethylsilyl iodide followed by methanol provides an alternative deprotection method that proves particularly valuable when traditional acidic conditions might compromise other sensitive functionalities.

| Functional Group | Position | Electronic Effect | Synthetic Utility | Reactivity Characteristics |

|---|---|---|---|---|

| Boc (tert-Butyloxycarbonyl) | N-1 | Electron-withdrawing | Protecting group | Acid-labile deprotection |

| Bromine | C-4 | Electron-withdrawing | Cross-coupling partner | Palladium-catalyzed reactions |

| Formyl | C-3 | Electron-withdrawing | Electrophilic center | Nucleophilic addition reactions |

| Methoxy | C-7 | Electron-donating | Directing group | Potential demethylation site |

The bromine substituent at position 4 functions as both an electronic modulator and a synthetic handle for further elaboration. As an electron-withdrawing halogen, bromine influences the overall electron density of the indole ring system while providing a reactive site for palladium-catalyzed cross-coupling reactions, nucleophilic substitutions, and organometallic transformations. The positioning of bromine at the 4-position creates unique steric and electronic environments that can be exploited for selective functionalization reactions. This halogen substitution pattern also influences the regioselectivity of subsequent reactions involving other functional groups within the molecule.

The formyl group at position 3 represents a highly reactive electrophilic center that participates in numerous chemical transformations including nucleophilic additions, condensation reactions, and oxidation-reduction processes. The presence of this carbonyl functionality significantly expands the synthetic potential of the molecule by providing access to alcohol, carboxylic acid, and various heterocyclic derivatives through established carbonyl chemistry. Research into Vilsmeier-Haack formylation has shown that such positioned formyl groups can undergo further transformations to create complex molecular architectures, including the formation of indole trimers under specific reaction conditions.

The methoxy group at position 7 contributes electron-donating character that partially counterbalances the electron-withdrawing effects of the other substituents, creating a balanced electronic environment that influences both reactivity and stability. This methoxy substitution also provides opportunities for demethylation reactions that can reveal phenolic hydroxyl groups, further expanding the synthetic utility of the molecule. The electron-donating nature of the methoxy group affects the nucleophilicity of adjacent positions and can direct subsequent electrophilic substitution reactions to specific sites on the aromatic ring.

The collective presence of these four distinct functional groups creates a molecule with exceptional versatility for synthetic applications. The electronic effects propagate throughout the conjugated π-system, creating unique reactivity patterns that differ significantly from simpler indole derivatives. This functional group combination enables multiple synthetic pathways to be pursued from a single starting material, making this compound a valuable intermediate in complex molecule synthesis. The synergistic interactions between these groups also influence physical properties such as solubility, stability, and crystallization behavior, factors that are crucial for practical synthetic applications.

Properties

IUPAC Name |

tert-butyl 4-bromo-3-formyl-7-methoxyindole-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16BrNO4/c1-15(2,3)21-14(19)17-7-9(8-18)12-10(16)5-6-11(20-4)13(12)17/h5-8H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TWDAERYHKOCHDH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1C=C(C2=C(C=CC(=C21)OC)Br)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16BrNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601133549 | |

| Record name | 1H-Indole-1-carboxylic acid, 4-bromo-3-formyl-7-methoxy-, 1,1-dimethylethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601133549 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

354.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1394899-06-9 | |

| Record name | 1H-Indole-1-carboxylic acid, 4-bromo-3-formyl-7-methoxy-, 1,1-dimethylethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1394899-06-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1H-Indole-1-carboxylic acid, 4-bromo-3-formyl-7-methoxy-, 1,1-dimethylethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601133549 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Boc-4-bromo-3-formyl-7-methoxyindole typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes:

Formylation: The formyl group can be introduced via a Vilsmeier-Haack reaction, which involves the reaction of the brominated indole with a formylating agent like DMF (dimethylformamide) and POCl3 (phosphorus oxychloride).

Methoxylation: The methoxy group is typically introduced through methylation using reagents like methyl iodide (MeI) in the presence of a base.

Boc Protection: The nitrogen atom is protected with a Boc group using di-tert-butyl dicarbonate (Boc2O) in the presence of a base like triethylamine (TEA).

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale synthesis. This involves the use of continuous flow reactors, automated systems, and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-Boc-4-bromo-3-formyl-7-methoxyindole undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles through reactions like Suzuki-Miyaura coupling, using palladium catalysts and boronic acids.

Reduction Reactions: The formyl group can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4).

Oxidation Reactions: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4).

Common Reagents and Conditions

Suzuki-Miyaura Coupling: Palladium catalysts, boronic acids, and bases like potassium carbonate (K2CO3) in solvents like toluene or ethanol.

Reduction: Sodium borohydride (NaBH4) in solvents like methanol or ethanol.

Oxidation: Potassium permanganate (KMnO4) in aqueous or organic solvents.

Major Products Formed

Substitution: Formation of various substituted indoles depending on the nucleophile used.

Reduction: Formation of N-Boc-4-bromo-3-hydroxymethyl-7-methoxyindole.

Oxidation: Formation of N-Boc-4-bromo-3-carboxy-7-methoxyindole.

Scientific Research Applications

Organic Synthesis

N-Boc-4-bromo-3-formyl-7-methoxyindole serves as an important intermediate in the synthesis of complex organic molecules. Its structure allows for further derivatization, enabling chemists to create novel compounds with desired properties. For instance, it can be utilized in the synthesis of other indole derivatives or as a precursor for bioactive molecules.

Biological Studies

Research has shown that this compound exhibits potential biological activities:

- Antimicrobial Properties : Studies indicate that indole derivatives can inhibit the growth of various bacteria, including multidrug-resistant strains. This compound's structure may enhance its efficacy against pathogens such as Escherichia coli and Staphylococcus aureus .

- Anticancer Activity : Indole derivatives are often explored for their ability to interact with cellular targets involved in cancer progression. This compound may influence key biochemical pathways related to cell growth and apoptosis .

Medicinal Chemistry

In medicinal chemistry, this compound is investigated as a precursor for drug development. Its unique structure allows it to act as a scaffold for designing new pharmaceuticals targeting various diseases, particularly infections and cancer .

Case Studies

Several studies have investigated the biological activity of this compound:

- Antibacterial Activity : Research demonstrated that derivatives of this compound could inhibit biofilm formation in resistant bacterial strains, enhancing their effectiveness when used alongside conventional antibiotics .

- Anticancer Research : Investigations into its effects on cancer cell lines revealed potential mechanisms through which it could induce apoptosis and inhibit cell proliferation .

Mechanism of Action

The mechanism of action of N-Boc-4-bromo-3-formyl-7-methoxyindole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the Boc protecting group can influence its reactivity and stability, while the bromine, formyl, and methoxy groups contribute to its chemical properties and interactions.

Comparison with Similar Compounds

Substituent Position and Reactivity

The position of substituents on the indole ring significantly impacts reactivity and applications. Below is a comparison with structurally related indole derivatives:

Key Findings :

- Bromine Position : The 4-bromo substituent in the target compound enables regioselective cross-coupling at C4, whereas 6-bromo derivatives (e.g., ) favor reactivity at C6 .

- Formyl Group: The C3-formyl group enhances electrophilicity, facilitating nucleophilic additions (e.g., Grignard reactions) compared to non-formylated analogs.

- Methoxy Group: The C7-methoxy group improves solubility in polar solvents compared to non-oxygenated indoles .

Protecting Group Variations

The Boc group is acid-labile, making it ideal for temporary protection in multi-step syntheses. Alternatives include:

Advantages of Boc : The Boc group in the target compound allows orthogonal deprotection in peptide synthesis and compatibility with basic reaction conditions .

Halogen Substitution Effects

Replacing bromine with other halogens alters reactivity and cost:

| Halogen | Atomic Weight | Bond Strength (C-X) | Typical Applications |

|---|---|---|---|

| Br | 79.904 | Moderate | Suzuki coupling, medicinal chemistry |

| Cl | 35.453 | Stronger | Cheaper intermediates |

| I | 126.90 | Weaker | Radiolabeling, Sonogashira coupling |

The 4-bromo substituent in the target compound offers a balance between reactivity (for cross-coupling) and stability compared to iodo analogs .

Biological Activity

N-Boc-4-bromo-3-formyl-7-methoxyindole is a synthetic compound belonging to the indole family, characterized by a bromine atom, a formyl group, and a methoxy group on the indole ring. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and drug development.

Chemical Structure and Properties

The molecular structure of this compound can be represented as follows:

This structure includes:

- Bromine (Br) at the 4-position

- Formyl group (–CHO) at the 3-position

- Methoxy group (–OCH₃) at the 7-position

- Boc protecting group on the nitrogen atom

These functional groups contribute to its reactivity and biological activity, making it a valuable intermediate in organic synthesis and pharmaceutical research.

This compound exhibits its biological effects primarily through interactions with various molecular targets. The presence of the methoxy and formyl groups enhances its ability to modulate biochemical pathways, potentially influencing cellular processes such as apoptosis and cell proliferation.

Target Interactions

Indole derivatives like this compound are known to interact with:

- Enzymes : Modulating enzyme activity can lead to altered metabolic pathways.

- Receptors : Binding to specific receptors can initiate signaling cascades that affect cellular functions.

Antimicrobial Properties

Research indicates that this compound shows promising antimicrobial activity, particularly against multidrug-resistant bacterial strains. Studies have demonstrated its efficacy in inhibiting biofilm formation in pathogens such as Escherichia coli and Staphylococcus aureus, which are notorious for their resistance to conventional antibiotics.

Anticancer Potential

The compound has also been investigated for its anticancer properties. Indole derivatives are often explored for their ability to induce apoptosis in cancer cells. In vitro studies suggest that this compound may inhibit cancer cell proliferation by modulating cell cycle progression and promoting apoptotic pathways.

Case Studies

-

Antimicrobial Activity Study :

- A study assessed the effectiveness of this compound against various bacterial strains.

- Results showed significant inhibition of biofilm formation, suggesting its potential as an adjunct therapy alongside traditional antibiotics.

-

Anticancer Activity Assessment :

- In vitro assays evaluated the cytotoxic effects of this compound on several cancer cell lines.

- The findings indicated a dose-dependent decrease in cell viability, highlighting its potential as a lead compound for further development in cancer therapy.

Research Applications

This compound is utilized across various scientific fields:

- Organic Chemistry : Serves as an intermediate in synthesizing complex organic molecules.

- Pharmaceutical Development : Investigated for its role in drug discovery, particularly in creating new antibacterial and anticancer agents.

Summary Table of Biological Activities

| Activity Type | Observations | References |

|---|---|---|

| Antimicrobial | Inhibits biofilm formation in resistant strains | , |

| Anticancer | Induces apoptosis in cancer cell lines | , |

| Mechanism of Action | Modulates enzyme activity and receptor binding |

Q & A

Q. What are the common synthetic routes for N-Boc-4-bromo-3-formyl-7-methoxyindole, and what key reaction conditions should be optimized?

- Methodological Answer : The synthesis typically involves sequential functionalization of the indole scaffold. Key steps include:

- Boc Protection : Introduce the tert-butoxycarbonyl (Boc) group using Boc anhydride under basic conditions (e.g., DMAP or TEA) in anhydrous dichloromethane. This step requires inert atmosphere and moisture control .

- Bromination : Electrophilic bromination at the 4-position using N-bromosuccinimide (NBS) in a polar aprotic solvent (e.g., DMF) at 0–25°C. Monitor reaction progress via TLC (Rf ~0.30 in 70:30 EtOAc:hexane) .

- Formylation : Vilsmeier-Haack formylation (POCl₃/DMF) at the 3-position, followed by quenching with aqueous NaHCO₃. Optimize stoichiometry to avoid over-oxidation .

Purification via flash chromatography (EtOAc:hexane gradients) and characterization by / NMR and HRMS are critical .

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

- Methodological Answer : Use a multi-technique approach:

- NMR Spectroscopy : Compare NMR chemical shifts (e.g., δ 8.3–8.8 ppm for formyl protons, δ 1.2–1.6 ppm for Boc methyl groups) and NMR signals (e.g., ~160 ppm for carbonyl groups) with literature data .

- HRMS : Confirm molecular ion peaks (e.g., [M+H] at m/z 427.0757) and isotopic patterns for bromine .

- TLC Validation : Use pre-coated silica plates with UV visualization to assess purity .

Q. What solvent systems and catalysts are effective for functionalizing the 7-methoxy group in this compound?

- Methodological Answer :

- Demethylation : Use BBr₃ in dichloromethane at -78°C to selectively remove the methoxy group. Quench with methanol to avoid side reactions .

- Cross-Coupling : For Suzuki-Miyaura reactions, employ Pd(PPh₃)₄ or PdCl₂(dppf) with arylboronic acids in toluene/ethanol (3:1) at 80°C. Monitor via LC-MS to track coupling efficiency .

Advanced Research Questions

Q. How to address low yields in Suzuki coupling reactions involving the 4-bromo substituent?

- Methodological Answer : Low yields often stem from steric hindrance or catalyst deactivation. Mitigate by:

- Catalyst Screening : Test Pd catalysts (e.g., Pd(OAc)₂, XPhos-Pd-G3) to identify optimal activity .

- Solvent Optimization : Use mixed solvents (e.g., dioxane/water) to enhance solubility of polar intermediates.

- Microwave-Assisted Synthesis : Reduce reaction time (e.g., 30 min at 120°C) to minimize decomposition .

Q. What strategies can mitigate contradictory NMR data between theoretical predictions and experimental observations?

- Methodological Answer : Discrepancies may arise from dynamic effects or impurities. Resolve via:

- 2D NMR : Use COSY and HSQC to assign overlapping signals and verify spin systems .

- HPLC Purification : Eliminate trace impurities with reverse-phase C18 columns (MeCN:H₂O gradients).

- Computational Validation : Compare experimental shifts with DFT-calculated chemical shifts (e.g., using Gaussian 09) .

Q. How can computational methods predict the reactivity of the formyl group in further derivatizations?

- Methodological Answer :

- DFT Calculations : Model transition states for nucleophilic attacks (e.g., by amines) using B3LYP/6-31G(d) basis sets. Analyze frontier molecular orbitals (HOMO/LUMO) to identify reactive sites .

- Molecular Dynamics (MD) : Simulate solvent effects on formyl group accessibility in DMSO or THF.

- In Silico Screening : Dock the compound into enzyme active sites (e.g., using AutoDock Vina) to predict bioactivity .

Q. What are the best practices for stabilizing this compound during long-term storage?

- Methodological Answer :

- Storage Conditions : Store at -20°C in amber vials under argon. Avoid exposure to moisture or acidic vapors to prevent Boc deprotection .

- Stability Monitoring : Perform periodic LC-MS analysis to detect degradation (e.g., formyl oxidation to carboxylic acid).

Methodological Design & Data Analysis

Q. How to design a kinetic study for the hydrolysis of the Boc group under varying pH conditions?

- Methodological Answer :

- Experimental Setup : Prepare buffered solutions (pH 1–7) and monitor deprotection via NMR (disappearance of δ 1.4 ppm signal).

- Rate Constant Calculation : Use pseudo-first-order kinetics and Arrhenius plots to determine activation energy .

Q. What statistical approaches resolve batch-to-batch variability in synthetic yields?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.